三价铬原卟啉IX 氯化物

描述

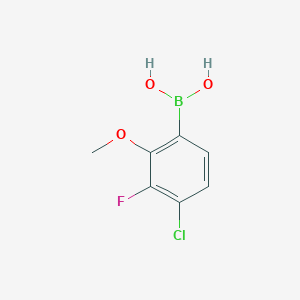

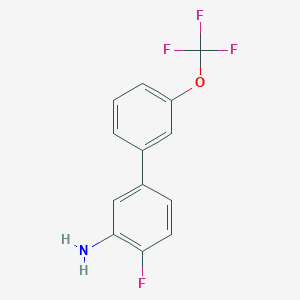

Cr(III) Protoporphyrin IX Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of Protoporphyrin IX (PPIX), which is an organic compound classified as a porphyrin. PPIX plays an important role in living organisms as a precursor to other critical compounds like heme (hemoglobin) and chlorophyll .

科学研究应用

合成与表征

三价铬原卟啉IX 氯化物用于合成和表征新的三价铬配位化合物 . 这些化合物因其光谱学、结构和电化学性质而受到研究 .

催化研究

该化合物已用于催化研究,尤其是在过氧化氢分解罗丹明B (RbH) 染料方面 . 它也作为光催化剂,用于通过分子氧光分解RbH染料 .

生物材料

三价铬原卟啉IX 氯化物是一种生化试剂,可用作生物材料或有机化合物,用于生命科学相关研究 .

血红蛋白合成模型

金属卟啉,包括三价铬原卟啉IX 氯化物,已被广泛研究作为血红蛋白的合成模型,例如肌红蛋白、血红蛋白、细胞色素c 和细胞色素P450 .

光物理性质

三价铬原卟啉IX 氯化物因其光物理性质而受到研究 . 它的半导体性质使其能够吸收光并引发复杂的光催化活性 .

治疗剂

原卟啉IX 及其金属化衍生物,包括三价铬原卟啉IX 氯化物,经常用作治疗剂 .

成像工具

催化剂和传感器

作用机制

Target of Action

Chromium(III) Protoporphyrin IX Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research Protoporphyrin ix, a fundamental precursor in the synthesis of heme and chlorophyll, plays a vital role in biological metabolism and biogeochemical cycling .

Mode of Action

It is known that protoporphyrin ix plays a crucial role in the synthesis of heme and chlorophyll, which are essential for oxygen transport and photosynthesis, respectively

Biochemical Pathways

Protoporphyrin IX is involved in the heme synthesis pathway . It is synthesized from basic precursors such as glycine and succinyl CoA, or glutamate

Result of Action

It is known that protoporphyrin ix plays a crucial role in biological metabolism and biogeochemical cycling

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chromium(III) Protoporphyrin IX Chloride. For instance, in the Jiulong River Estuary, China, it was found that the contents of cellular Protoporphyrin IX were enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictated the productivity of phytoplankton and bacteria in coastal waters . .

生化分析

Biochemical Properties

Cr(III) Protoporphyrin IX Chloride is known to participate in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with human serum albumin (HSA), where Cr(III) Protoporphyrin IX Chloride forms complexes with the protein . This interaction is significant as HSA is the main plasma protein responsible for the distribution of drugs and other compounds in the human circulatory system. The binding of Cr(III) Protoporphyrin IX Chloride to HSA occurs at specific sites within the protein’s tertiary structure, particularly in the subdomains IB and IIA . These interactions are characterized by strong binding affinities, which can influence the pharmacological actions and side effects of the compound.

Cellular Effects

Cr(III) Protoporphyrin IX Chloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with human serum albumin can affect the distribution and availability of the compound within cells, thereby modulating its cellular effects . Additionally, Cr(III) Protoporphyrin IX Chloride has been used in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer. Upon activation by light, the compound generates reactive oxygen species that induce cell death, particularly in cancer cells . This process involves the damage of cellular structures such as the mitochondrial membrane, Golgi apparatus, and nuclear membrane .

Molecular Mechanism

The molecular mechanism of action of Cr(III) Protoporphyrin IX Chloride involves several key interactions at the molecular level. The compound binds to biomolecules such as human serum albumin, forming strong complexes that influence its distribution and activity . Additionally, Cr(III) Protoporphyrin IX Chloride can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in photodynamic therapy, the compound’s activation by light leads to the generation of reactive oxygen species, which can inhibit or activate various cellular enzymes and pathways . These interactions can result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cr(III) Protoporphyrin IX Chloride can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound’s stability is influenced by environmental conditions such as temperature and light exposure . Over time, Cr(III) Protoporphyrin IX Chloride may degrade, leading to changes in its biochemical properties and cellular effects. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of photodynamic therapy, where repeated light activation can enhance its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of Cr(III) Protoporphyrin IX Chloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular responses . At low doses, Cr(III) Protoporphyrin IX Chloride may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Cr(III) Protoporphyrin IX Chloride is involved in several metabolic pathways, particularly those related to heme biosynthesis and degradation . The compound interacts with enzymes such as ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme . Additionally, Cr(III) Protoporphyrin IX Chloride can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Cr(III) Protoporphyrin IX Chloride within cells and tissues are mediated by specific transporters and binding proteins . Human serum albumin plays a key role in the compound’s distribution in the circulatory system, while other transporters facilitate its uptake into cells . Once inside the cells, Cr(III) Protoporphyrin IX Chloride can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by factors such as its binding affinity to proteins and its solubility in different cellular environments .

Subcellular Localization

Cr(III) Protoporphyrin IX Chloride exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, Golgi apparatus, and nuclear membrane . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of Cr(III) Protoporphyrin IX Chloride is important for its role in photodynamic therapy, where its activation by light leads to the generation of reactive oxygen species that induce cell death .

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQQEWHGUXPBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClCrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)

![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)